molecular formula C22H22N4O3 B2873992 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358056-58-2

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2873992
CAS RN: 1358056-58-2
M. Wt: 390.443
InChI Key: YQCDAHPTGQQABR-UHFFFAOYSA-N
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Description

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, also known as QD-1, is a novel compound that has gained significant attention in scientific research. This compound belongs to the quinazoline family, which has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. QD-1 has been synthesized using a unique method that involves the condensation of 2,4-dioxo-3,4-dihydroquinazoline with p-tolylhydrazine and 3-bromo-1-propanol.

Scientific Research Applications

Synthesis and Characterization

Novel Bioactive Compound Synthesis : Novel bioactive compounds, including those containing the 1,2,4-oxadiazole ring, have been synthesized and characterized for their antitumor activities. These compounds demonstrate significant potential in drug development due to their potent bioactivities against various cancer cell lines (Maftei et al., 2013).

Green Chemistry for Heterocycle Synthesis : Utilizing carbon dioxide as a C1 building block in the synthesis of quinazoline-2,4(1H,3H)-diones presents a sustainable and green synthetic pathway. This method highlights the efficient use of carbon dioxide, offering an environmentally friendly alternative for constructing complex molecular scaffolds (Vessally et al., 2017).

Innovative Synthetic Methods : Palladium-catalyzed reactions incorporating CO2 and isocyanides under atmospheric pressure have been developed, affording quinazoline-2,4(1H,3H)-diones through the formation of new C-C, C-O, and C-N bonds under mild conditions. This method offers a practical approach for the construction of quinazoline derivatives and highlights the potential for the efficient utilization of CO2 (Xu et al., 2017).

Biological Applications

Antimalarial Activity : Quinazolin-2,4-dione hybrid molecules have shown promise as potential inhibitors against malaria through in silico molecular docking studies. This research direction is crucial for identifying new antimalarial candidates targeting specific biological pathways (Abdelmonsef et al., 2020).

Herbicidal Activity : Triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating significant potential for broad-spectrum weed control. This application underscores the versatility of quinazoline derivatives in agricultural sciences (Wang et al., 2014).

properties

IUPAC Name

3-(3-methylbutyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)10-11-26-21(27)17-9-8-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-14(3)5-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCDAHPTGQQABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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